molecular formula C9H10N4 B1432523 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-23-0

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1432523
CAS No.: 1356003-23-0
M. Wt: 174.2 g/mol
InChI Key: WYYRERHSUZELCK-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in combinatorial library design and drug discovery due to its significant synthetic versatility and biocompatibility . This fused, rigid N-heterocyclic system is a key intermediate in medicinal chemistry research, allowing for further structural modifications and derivatizations to explore a broad chemical space . Compounds based on the pyrazolo[1,5-a]pyrimidine core are of significant research interest for developing novel therapeutic agents. This scaffold is present in studies for various biological activities. Notably, research has identified small molecules with a pyrazolo[1,5-a]pyrimidine core as inhibitors of membrane-bound pyrophosphatase (mPPase), a promising therapeutic target against pathogenic protozoan parasites such as Plasmodium falciparum (malaria) . Other research avenues for this scaffold include its exploration as a key structural component in potential inhibitors for enzymes like cyclin-dependent kinases (CDKs) and in the development of compounds with reported anticancer and enzymatic inhibitory activities in vitro . This product is intended for research applications as a chemical building block. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical products with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRERHSUZELCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251551
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356003-23-0
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356003-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Synthesis Pathway

Step Reaction Conditions Yield
1 Condensation of pyrazole derivative with pyrimidine precursor 60-80%
2 Introduction of cyclopropyl group via nucleophilic substitution 70-90%
3 Amination at the 6-position 80-95%

To synthesize 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine , one might adapt the synthesis pathway used for 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine by adjusting the position of the cyclopropyl group introduction. This could involve modifying the starting materials or the conditions under which the cyclopropyl group is introduced.

Theoretical Synthesis Pathway for 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

Theoretical Yield and Conditions

Step Reaction Conditions Theoretical Yield
1 Condensation with modified pyrazole derivative 60-80%
2 Introduction of cyclopropyl group at the 2-position 70-90%
3 Amination at the 6-position 80-95%

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolopyrimidine Derivatives

Key structural analogs differ in substituent groups, ring fusion patterns, and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Notable Properties
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine Cyclopropyl (C2), NH₂ (C6) 210.67 (HCl salt) Kinase inhibition (potential) Discontinued; limited solubility data
2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine Cyclobutyl (C2), NH₂ (C6) ~224.71 (estimated) Not explicitly reported Larger ring size may alter binding affinity
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine Bromo (C3), NH₂ (C6) 213.03 Intermediate for Suzuki coupling Enhanced electrophilicity for cross-coupling
6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amine Aryldiazenyl (C6), NH₂ (C7) Variable Precursor to tricyclic compounds Enables microwave-assisted cyclization
N,1-Diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Diaryl (C3/N1), NH₂ (C6) 328.37 Anticancer activity (in vitro) Pyrazolo[3,4-d]pyrimidine core; dihydro structure enhances stability

Biological Activity

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique cyclopropyl substitution on a pyrazolo-pyrimidine scaffold, which influences its biological activity and pharmacokinetic properties. The structure can be represented as follows:

Chemical Structure C9H10N4\text{Chemical Structure }C_9H_{10}N_4

This structural characteristic is believed to enhance binding affinity to various molecular targets, making it a promising candidate for therapeutic applications.

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine primarily acts as an enzyme inhibitor , interacting with specific targets such as cyclin-dependent kinases (CDKs). The mechanism involves binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This inhibition can disrupt critical cellular processes such as cell cycle progression and signal transduction pathways related to cell proliferation and apoptosis.

Biological Activities

The compound has demonstrated various biological activities:

  • Anticancer Activity : Studies indicate that 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine exhibits significant anticancer properties by inhibiting CDK2 and CDK4, which are crucial for cell cycle regulation. In vitro assays have shown that it effectively reduces cell viability in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further investigations are needed to establish its efficacy against specific pathogens .

Case Study 1: Anticancer Potential

A study published in MDPI highlighted the effectiveness of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine against several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the inhibition of CDK2, leading to cell cycle arrest at the G1 phase. The IC50 values obtained were significantly lower compared to control compounds, indicating potent anticancer activity .

Case Study 2: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine was tested against several kinases involved in cellular signaling pathways. The results demonstrated selective inhibition of GSK-3β and CDK2 with IC50 values in the nanomolar range, showcasing its potential as a therapeutic agent for diseases linked to dysregulated kinase activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Pyrazolo[3,4-d]pyrimidineAnticancerSimilar mechanism targeting CDKs but less selective than 2-Cyclopropyl derivative
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineEnzyme InhibitionExhibits broader spectrum but with reduced potency against specific kinases compared to 2-Cyclopropyl variant

Q & A

Q. What are the recommended safety protocols for handling 2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings?

  • Methodology :
    • Respiratory protection : Use P95 (US) or P1 (EU EN 143) respirators for minor exposure. For higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators .
    • Skin/eye protection : Wear nitrile gloves and safety goggles compliant with NIOSH or EN 166 standards. Avoid skin contact and dust generation .
    • Environmental control : Prevent drainage contamination and use fume hoods for dust/aerosol management .
    • First aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

  • Methodology :
    • Experimental determination : Use HPLC for solubility profiling in polar/nonpolar solvents. Calculate logP via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .
    • Computational prediction : Apply tools like ACD/Labs or ChemAxon for logP and pKa estimation .
    • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting/decomposition temperatures .

Q. What are the key steps in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the cyclopropyl variant?

  • Methodology :
    • Core synthesis : Cyclocondensation of β-dicarbonyl compounds (e.g., diketones, enaminones) with 3-aminopyrazoles under microwave irradiation or reflux conditions .
    • Cyclopropane integration : Introduce cyclopropyl groups via Suzuki coupling or nucleophilic substitution at position 2 .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can structural modifications at the 2-cyclopropyl position influence biological activity?

  • Methodology :
    • SAR studies : Synthesize analogs with substituents like halogens, electron-withdrawing groups (EWGs), or bulky moieties. Test against targets (e.g., kinases, cancer cell lines) .
    • Computational modeling : Perform docking studies (AutoDock, Schrödinger) to assess interactions with binding pockets .
    • Case study : Replace cyclopropyl with methyl or phenyl groups; compare IC50 values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported toxicity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :
    • In vitro testing : Conduct MTT assays on HepG2 cells to evaluate acute toxicity (48–72 hr exposure) .
    • In silico toxicity prediction : Use ProTox-II or Derek Nexus to identify potential mutagenic/carcinogenic alerts .
    • Comparative analysis : Cross-reference GHS classifications from multiple SDS sources and validate via Ames test .

Q. How can the photophysical properties of this compound be optimized for fluorescence-based applications?

  • Methodology :
    • Substituent engineering : Introduce electron-donating groups (EDGs) at position 7 (e.g., -NH2, -OCH3) to enhance quantum yield (e.g., ϕF up to 0.97 in 4f) .
    • Solvent screening : Test emission in polar aprotic solvents (THF, DMSO) to stabilize charge-transfer states .
    • Solid-state tuning : Modify crystal packing via steric hindrance (e.g., bulky substituents) to reduce aggregation-caused quenching .

Q. What computational methods validate the regioselectivity of cyclopropane substitution in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodology :
    • DFT calculations : Optimize transition states (Gaussian 09) to compare energy barriers for substitution at positions 2 vs. 5 .
    • NMR chemical shift prediction : Compare experimental 13C^{13}\text{C} NMR data with computed values (B3LYP/6-31G**) .
    • Mechanistic studies : Use isotopic labeling (e.g., 15N^{15}\text{N}) to track bond formation pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine

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